Metfendrazine
Description
Historical Context of Metfendrazine Investigation
This compound was investigated as a potential antidepressant. wikipedia.org While it garnered attention in the realm of pharmacology and medicinal chemistry, it was never ultimately marketed. ontosight.aiwikipedia.org Early research into this compound, under developmental code names like HM-11 and MO-482, dates back at least to the early 1960s, with studies comparing it to other compounds in clinical settings. wikipedia.org
Chemical Classification of this compound
This compound's chemical structure dictates its classification within several categories of organic compounds. ontosight.ai
Structural Categorization as a Hydrazine (B178648) Derivative
This compound is structurally characterized as a hydrazine derivative. ontosight.aiwikipedia.org This classification stems from the presence of a hydrazine functional group (-NH-NH-) within its molecular structure. ontosight.ai Specifically, it is described as a hydrazine group attached to a 1-methyl-1-(alpha-methylphenethyl) moiety. ontosight.ai Hydrazine derivatives are a class of organic compounds containing a nitrogen-nitrogen single bond, with one or two hydrogen atoms bonded to these nitrogen atoms. fishersci.no
Relationship to Phenethylamine (B48288) and Amphetamine Analogues
This compound is considered a derivative and analogue of phenethylamine and amphetamine. wikipedia.org It is also described as an analogue and derivative of phenelzine (B1198762) (phenethylamine hydrazide) and pheniprazine (B1196415) (amphetamine hydrazide). wikipedia.org this compound is noted as the corresponding methamphetamine (N-methylamphetamine) analogue of pheniprazine. wikipedia.orgwikiwand.com Phenethylamine is a compound with a phenethyl structure, while amphetamine is an alpha-methylphenethylamine. nih.govnih.gov The structural relationship is based on the presence of the phenethyl backbone in this compound, similar to phenethylamine and amphetamine. wikipedia.orgwikiwand.com
Positioning within the Monoamine Oxidase Inhibitor (MAOI) Class
This compound is classified as a monoamine oxidase inhibitor (MAOI). wikipedia.orgbioscience.co.uk It is specifically described as an irreversible and nonselective inhibitor of monoamine oxidase (MAO), belonging to the hydrazine family of MAOIs. wikipedia.org MAOIs function by blocking the action of monoamine oxidase, an enzyme that breaks down neurotransmitters such as norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576). mayoclinic.org By inhibiting this enzyme, MAOIs can increase the levels of these neurotransmitters in the brain. mayoclinic.org Hydrazine derivatives, including this compound, are known to exhibit biological activities, which include antidepressant properties, aligning with the therapeutic target of MAO inhibition. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
3734-26-7 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-methyl-1-(1-phenylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C10H16N2/c1-9(12(2)11)8-10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |
InChI Key |
MCBDVQRENMFNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)N |
Appearance |
Solid powder |
Other CAS No. |
3734-26-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Metfendrazine; A17767; A 17767; A-17767; NSC 169501; methphendrazine; Methphendracine |
Origin of Product |
United States |
Synthetic Chemistry and Analog Development of Metfendrazine
Chemical Synthesis Pathways for Metfendrazine
While specific detailed synthetic routes for this compound (1-methyl-1-(1-methyl-2-phenyl-ethyl)hydrazine) are not extensively detailed in the provided search results, the synthesis of hydrazine (B178648) derivatives in general involves several approaches. This compound's structure suggests it could be synthesized by introducing a hydrazine group onto an alpha-methylphenethyl (amphetamine) backbone, followed by N-methylation.
General methods for synthesizing hydrazine derivatives include reactions of hydrazine or substituted hydrazines with suitable precursors ontosight.aiontosight.ai. For example, the synthesis of 1,1'- (dithiobis(methylenecarbonyl))bis(2-acetylhydrazine) involves the reaction of hydrazine with a dithioester ontosight.ai. Another approach involves the reaction of activated amides with hydrazine in an aqueous environment organic-chemistry.org. Reductive alkylation of hydrazine derivatives with boranes can also yield N-alkylhydrazine derivatives organic-chemistry.org.
The introduction of the hydrazine functional group (-NH-NH₂) or substituted hydrazine groups into organic molecules can be achieved through various methods. One common strategy involves the reaction of hydrazine or a substituted hydrazine with a compound containing a suitable leaving group or a carbonyl group ontosight.aiwikipedia.org. For instance, the condensation of hydrazine with a carbonyl compound (like a ketone or aldehyde) yields a hydrazone intermediate, which can be further transformed wikipedia.org.
Electrophilic amination of primary amines with oxaziridines can also afford N-Boc hydrazines organic-chemistry.org. Transition-metal-catalyzed coupling reactions have been developed for the formation of N-N bonds, such as the nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with amines to yield hydrazides organic-chemistry.org. Aza-Lossen rearrangement is another method that can convert amines into hydrazine derivatives organic-chemistry.org.
Stereoselective synthesis, which aims to produce a specific stereoisomer of a compound, is crucial in the development of pharmaceutical agents where stereochemistry can significantly impact biological activity nih.govrsc.org. While specific examples for stereoselective synthesis of this compound analogues are not provided, general strategies for stereoselective synthesis in organic chemistry can be applied.
These strategies often involve the use of chiral auxiliaries, asymmetric catalysis, or biocatalysis to control the formation of new stereocenters nih.govyoutube.comlibretexts.org. For compounds with a chiral center, such as the alpha-methylphenethyl moiety present in this compound, stereoselective synthesis would be necessary to obtain individual enantiomers (R or S) riss4u.net. Studies on other compounds with a 1-methylphenethyl substituent have shown stereoselective effects in their biological activity, with one enantiomer being more effective acs.org. Methods for stereoselective synthesis of related structures, such as alpha-methyl ketones, have been developed using techniques like Kulinkovich hydroxycyclopropanation rsc.org.
Design and Synthetic Strategies for this compound Analogues and Derivatives
The design of this compound analogues and derivatives typically involves modifying the core structure to explore changes in activity, potency, or selectivity. This compound is a derivative of phenethylamine (B48288) and amphetamine, featuring an alpha-methylphenethyl moiety and a substituted hydrazine group wikipedia.orgwikipedia.org. Strategies for designing analogues would likely focus on modifications to these key structural elements.
The alpha-methylphenethyl moiety is a common structural feature in amphetamines and related compounds d-nb.infowikipedia.org. Modifications to this part of the molecule can involve alterations to the phenyl ring (e.g., substitution patterns), changes to the alkyl chain connecting the phenyl ring to the nitrogen, or variations at the alpha-methyl position.
Research on other compounds containing the alpha-methylphenethyl group, such as certain opioid ligands or monoamine transporter inhibitors, demonstrates that modifications to this moiety can significantly impact biological activity nih.govnih.gov. For example, the presence or absence of the alpha-methyl group can affect activity nih.gov. Similarly, substitutions on the phenyl ring, as seen in substituted amphetamines and phenethylamines, are known to influence pharmacological properties d-nb.infowikipedia.org.
Beyond modifying the alpha-methylphenethyl part, the hydrazine functional group itself can be incorporated into novel molecular scaffolds to create new derivatives with potentially different properties. Hydrazine and its derivatives are versatile building blocks in organic synthesis and are found in various biologically active compounds ontosight.aiontosight.aiwikipedia.org.
Studies have explored the synthesis and properties of novel compounds incorporating hydrazine or hydrazide moieties within different ring systems or linked to various aromatic or heteroaromatic structures acs.orgeurjchem.comresearchgate.netbohrium.comrsc.org. Examples include hydrazine-carboxamides researchgate.net, hydrazinylthiazole esters rsc.org, and hydrazine derivatives incorporated into pyridine, thiophene, or thiadiazole scaffolds bohrium.com. These explorations aim to discover new compounds with desired biological activities by leveraging the chemical reactivity and structural possibilities offered by the hydrazine functional group.
Analytical and Spectroscopic Characterization Techniques for Synthetic Products
Characterizing synthetic compounds, including this compound and its analogues, is essential to confirm their structure, purity, and identity. A range of analytical and spectroscopic techniques are commonly employed for this purpose.
Spectroscopic methods provide detailed information about the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is widely used to determine the connectivity and types of atoms in a molecule rsc.orgwisdomlib.orgresearchgate.net. Infrared (IR) spectroscopy helps identify functional groups present in the compound by analyzing characteristic bond vibrations wisdomlib.orgresearchgate.net. Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about electronic transitions and is useful for conjugated systems researchgate.net. Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation and purity assessment ontosight.aicdc.govamericanpharmaceuticalreview.com. High-resolution mass spectrometry (HRMS) provides more accurate mass measurements eurjchem.comrsc.org.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate and quantify components in a mixture, allowing for the assessment of purity cdc.govamericanpharmaceuticalreview.com. These can be coupled with various detectors, including UV, flame ionization detector (FID), nitrogen phosphorus detector (NPD), electrochemical detector (ED), or mass spectrometer (MS) cdc.govamericanpharmaceuticalreview.com.
Other analytical methods include melting point determination and elemental analysis (e.g., CHN analysis) rsc.orgwisdomlib.orgresearchgate.net. The choice of technique depends on the specific compound and the information required. For challenging compounds like hydrazines, derivatization may be necessary to improve detection or separation by certain methods americanpharmaceuticalreview.com.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of Metfendrazine SAR
The fundamental principles of SAR, when applied to an enzyme inhibitor like this compound, involve identifying the key structural elements responsible for its interaction with the target enzyme and its inhibitory potency. This typically involves synthesizing or examining a series of analogs with modifications to the this compound structure and evaluating their inhibitory activity.
Identification of Pharmacophoric Features for Biological Activity
Pharmacophoric features are the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response uni.lu. For this compound, as a potential MAO inhibitor, identifying pharmacophoric features would involve determining which parts of its structure (e.g., the hydrazine (B178648) group, the methyl substituents, the phenylpropan-2-yl moiety) are critical for binding to the active site or other relevant sites on the enzyme and exerting its inhibitory effect wikidata.orghandwiki.org. This could involve identifying hydrogen bond donors/acceptors, hydrophobic regions, or charged centers crucial for interaction uni.lu. While specific pharmacophore models for this compound were not detailed in the search results, general pharmacophore models for related enzyme inhibitors often involve features like basic nitrogens, aromatic rings, and hydrophobic areas.
Impact of Structural Modifications on Enzymatic Inhibition Profiles
Structural modifications to the this compound molecule would be expected to impact its ability to inhibit target enzymes. Changes to different parts of the molecule can affect its binding affinity, mode of binding (e.g., competitive, non-competitive), and selectivity towards different enzyme subtypes. For instance, modifying the hydrazine group, altering the alkyl substituents, or changing the phenyl ring could lead to variations in inhibitory potency or a shift in preference for MAO-A versus MAO-B, if MAO is indeed the target wikidata.orghandwiki.org. Studies on other enzyme inhibitors have shown that even subtle changes, such as the introduction or removal of a functional group or alteration of stereochemistry, can significantly impact enzymatic inhibition profiles.
Computational Methodologies in this compound SAR/QSAR
Computational methodologies play a crucial role in modern SAR/QSAR studies, complementing experimental approaches and accelerating the drug discovery process. These methods can provide insights into the likely interactions between a molecule and its target, predict biological activity, and guide the design of new compounds.
Molecular Docking and Dynamics Simulations with Target Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein or enzyme (receptor) to form a stable complex. By simulating the binding process, docking studies can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the active site of its target enzyme. Molecular dynamics (MD) simulations extend docking studies by simulating the movement of atoms and molecules over time, providing insights into the stability of the ligand-enzyme complex and the conformational changes that occur upon binding. While specific docking or MD studies for this compound were not found, these methods would be invaluable in understanding its interaction with potential targets like MAO, predicting binding poses, and evaluating the stability of the resulting complexes.
In Silico Screening and Design of Virtual Chemical Libraries
In silico screening involves computationally evaluating large databases or virtual libraries of chemical compounds to identify potential drug candidates based on their predicted interaction with a target enzyme. This can be done using methods like virtual high-throughput screening (vHTS), where compounds are docked against the target protein and ranked by their predicted binding affinity. QSAR models can also be used to screen libraries by predicting the activity of compounds based on their structural properties. For this compound, in silico screening could involve searching virtual libraries for molecules with similar pharmacophoric features or predicted binding modes to identify novel potential inhibitors or analogs with improved properties.
Application of Machine Learning in Predictive Biological Activity Modeling
Machine learning (ML) techniques are increasingly applied in QSAR and predictive biological activity modeling. By training algorithms on datasets of compounds with known structures and biological activities, ML models can learn complex relationships between structural features and activity, enabling the prediction of the biological activity of new compounds with high accuracy. These models can be used to build predictive QSAR models for this compound and its analogs, allowing researchers to predict the inhibitory potency of newly designed compounds before they are synthesized and experimentally tested. Deep learning, a subfield of ML, has shown particular promise in capturing intricate molecular features and improving prediction accuracy in QSAR studies.
Quantitative Analysis in SAR Studies
Quantitative analysis in SAR studies involves using statistical and mathematical methods to build models that describe the relationship between molecular descriptors and biological activity. wikipedia.orgnih.gov These descriptors can represent various physicochemical properties, such as electronic, steric, and lipophilic characteristics, as well as structural features. researchgate.netnih.govrutgers.eduacs.org By quantifying these properties and correlating them with observed biological responses (e.g., enzyme inhibition constants, binding affinities), researchers can develop predictive models. rutgers.eduamazon.com
The process generally involves selecting a set of compounds with known structures and activities, calculating relevant molecular descriptors, and then applying statistical methods to build a model. wikipedia.orgresearchgate.net The goal is to identify which structural features and properties are most critical for the observed activity and to create a model that can accurately predict the activity of new compounds. wikipedia.orgcreative-biostructure.com
Development of Regression and Classification Models
Quantitative analysis in SAR studies frequently involves the development of regression and classification models. wikipedia.orgnih.gov
Regression Models: These models are used when the biological activity is a continuous variable (e.g., IC50, Ki). Regression analysis aims to establish a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). wikipedia.org Techniques such as multiple linear regression (MLR) and partial least squares (PLS) are commonly employed. rutgers.eduacs.orgresearchgate.net For instance, a study on hydrazine derivatives and their stability under β irradiation used a 3D QSAR equation derived through regression analysis to describe the relationship between structural parameters (total energy and orbital transition energy) and half-reaction time. iaea.org Similarly, QSAR analyses of MAO inhibitors have utilized regression to correlate physicochemical properties with inhibitory potency. researchgate.net
Classification Models: These models are used when the biological activity is a categorical variable (e.g., active/inactive, high/medium/low activity). Classification methods aim to assign compounds to predefined categories based on their molecular descriptors. wikipedia.orgnih.gov Algorithms such as decision trees, support vector machines (SVM), and classification and regression trees (CART) are examples of techniques used for building classification models in SAR. nih.govtandfonline.comtandfonline.com These models can be useful for rapidly screening large libraries of compounds to identify potential hits. researchgate.net
The development of robust models requires careful selection of molecular descriptors, appropriate statistical methods, and rigorous validation techniques to ensure their predictive power and reliability. nih.govnih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches
While 2D-QSAR methods use descriptors that are independent of the molecule's 3D conformation, 3D-QSAR approaches incorporate the three-dimensional structure and spatial properties of molecules to build predictive models. rutgers.edunih.govneovarsity.org These methods are particularly valuable for understanding ligand-receptor interactions and the influence of molecular shape and electrostatic potential on binding affinity and activity. rutgers.eduslideshare.net
A widely used 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). rutgers.eduslideshare.netmdpi.com CoMFA involves aligning a set of molecules in their supposed bioactive conformations and then calculating the steric and electrostatic interaction energies between the molecules and probe atoms placed on a 3D grid surrounding them. rutgers.eduslideshare.net These interaction energies serve as 3D descriptors, which are then correlated with biological activity using statistical methods like PLS. rutgers.eduslideshare.net The results are often visualized as contour plots that highlight regions in space where specific molecular properties (e.g., steric bulk, positive or negative charge) are predicted to enhance or reduce activity. slideshare.net
Another 3D-QSAR method is Comparative Molecular Similarity Indices Analysis (CoMSIA), which extends CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. creative-biostructure.com
3D-QSAR approaches have been applied to study MAO inhibitors to gain insights into the structural requirements for activity and selectivity towards different MAO isoforms (MAO-A and MAO-B). researchgate.netmdpi.commdpi.com These studies have shown that steric and electrostatic fields play significant roles in the interaction between inhibitors and MAO enzymes. researchgate.netmdpi.com For instance, a 3D-QSAR model for MAO-B inhibitors utilized pharmacophoric atom-based descriptors and revealed the importance of hydrophobic and electron-withdrawing fields for inhibitory activity. mdpi.com
Preclinical Metabolism and Pharmacokinetic Research in Animal Models
Pharmacokinetic Profiles of Metfendrazine in Animal Models
Pharmacokinetic (PK) studies in animal models aim to characterize the time course of this compound within the organism. This includes evaluating parameters such as absorption rate, distribution volume, clearance, and half-life. While specific detailed pharmacokinetic data for this compound in various animal models were not extensively available in the search results, the general principles and methodologies applied in such preclinical PK research are well-established.
Determining pharmacokinetic parameters in relevant animal models is considered an essential step in preclinical trials for potential drug candidates. researchgate.net These parameters provide meaningful information that can be utilized to inform subsequent studies, including first-in-human trials. researchgate.net
In Vivo Disposition Studies (e.g., Rodent Models)
In vivo disposition studies in rodent models, such as mice and rats, are commonly employed to investigate how a compound is distributed within the body over time. mdpi.comnih.gov These studies can involve analyzing the concentration of the parent compound and its metabolites in various biological matrices, including plasma, urine, feces, bile, and specific tissues. wuxiapptec.comadmescope.com This provides information on the extent of absorption, tissue distribution, and routes of excretion. Metabolic cages, for instance, can be used to facilitate the collection of urine and feces for excretion studies. admescope.com
Rodent models, particularly mice and rats, are frequently used in early drug discovery due to their accessibility and versatility. mdpi.com Studies in these models can help evaluate metabolite exposure and metabolic clearance pathways. wuxiapptec.comwuxiapptec.com
Biotransformation Pathways of this compound in Preclinical Species
Biotransformation, primarily occurring in the liver, is the process by which the body chemically alters compounds. nih.gov Understanding the biotransformation pathways of this compound in preclinical species is vital for identifying how the compound is metabolized and what metabolites are formed. This involves a series of enzymatic reactions that can occur in phases. nih.gov Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous hydrophilic molecules, making them more water-soluble and thus facilitating excretion. nih.gov
While specific biotransformation pathways for this compound were not detailed in the provided search results, the general enzymatic processes involved in drug metabolism are well-documented.
Identification and Characterization of Major Metabolites
Identifying and characterizing the major metabolites of this compound in preclinical species is a critical aspect of metabolism studies. This typically involves analyzing biological samples (e.g., plasma, urine, feces) from treated animals using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.cominfinixbio.comijpras.com Mass spectrometry is a preferred method for metabolite identification due to its sensitivity, selectivity, and speed. spectroscopyonline.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques are particularly useful for determining the structure of metabolites. ijpras.comspectroscopyonline.comnih.gov
Metabolite profiling and identification studies reveal the distribution of drugs and their metabolites and help evaluate metabolic clearance pathways. wuxiapptec.com Knowledge of the metabolic fate of a compound is crucial for discovery and safety studies. wuxiapptec.com
Role of Hepatic Enzyme Systems in this compound Metabolism
The liver is the primary site of drug biotransformation, with hepatic enzyme systems playing a central role. nih.govmedscape.com The cytochrome P450 (CYP450) system is a superfamily of enzymes largely responsible for Phase I oxidative metabolism of many drugs. mdpi.compharmacologyeducation.orggpnotebook.com These enzymes are primarily located in the liver microsomes. gpnotebook.com Other enzymes, such as those involved in conjugation reactions (Phase II), are also crucial for the metabolism and excretion of compounds. nih.gov
While the specific hepatic enzymes involved in this compound metabolism were not identified in the search results, it is highly probable that cytochrome P450 enzymes and potentially other hepatic enzyme systems contribute to its biotransformation, consistent with the metabolism of many other compounds. mdpi.compharmacologyeducation.org Genetic differences in CYP450 enzymes can lead to variations in drug metabolism. medscape.com
Methodological Considerations for Metabolism Studies in Animal Models
Conducting metabolism studies in animal models requires careful consideration of various methodological aspects to ensure the reliability and translatability of the results.
Selection of Appropriate Animal Species for Translational Research
The selection of appropriate animal species is a critical decision in preclinical research, aiming to use models that best predict drug behavior in humans. infinixbio.com Factors influencing species selection include the similarity of metabolic pathways and enzyme activity to humans, as well as the relevance of the animal model to the disease or condition being studied. rroij.comnih.gov While rodents are commonly used in early stages, other species like rabbits, dogs, primates, and minipigs may be employed depending on the specific research questions and regulatory requirements. labcorp.com
Ideally, the chosen animal model should replicate aspects of the human disease or physiological response relevant to the compound's intended use. nih.gov However, the selection of animal models is sometimes based on practical factors like availability and expertise, rather than solely on predictive value for clinical outcomes. nih.gov Comparing in vivo metabolite profiles across species and to in vitro human models can help determine the appropriateness of toxicology species from a safety perspective. admescope.comwuxiapptec.com Humanized animal models, genetically modified to express human proteins and enzymes, are also being explored to improve the predictability of pharmacokinetic data. rroij.comnih.gov
Advanced Research Methodologies and Future Directions
In Vitro and Ex Vivo Assay Development for Pharmacological Characterization
The pharmacological characterization of metfendrazine heavily relies on the development and application of relevant in vitro and ex vivo assays. These assays provide controlled environments to study the compound's direct effects on specific enzymes, receptors, and cellular pathways. In vitro assays are performed with purified components or cell lines, while ex vivo assays utilize tissues or cells isolated from organisms, offering a bridge between in vitro and in vivo studies.
Enzyme Kinetic Studies with Purified Monoamine Oxidases
This compound is known as a monoamine oxidase inhibitor (MAOI), specifically an irreversible and nonselective inhibitor of MAO-A and MAO-B wikipedia.orgnih.gov. Enzyme kinetic studies with purified monoamine oxidases (MAOs), including MAO-A and MAO-B isoforms, are crucial for quantifying the potency and mechanism of MAO inhibition by this compound. These studies typically involve incubating purified enzyme with various concentrations of substrate in the presence and absence of this compound. khanacademy.orgucl.ac.uk By measuring the reaction velocity under different conditions, kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki) can be determined. libretexts.org
MAO enzymes catalyze the oxidative deamination of monoamines, utilizing flavin-adenine dinucleotide (FAD) as a cofactor. khanacademy.orgucl.ac.uk MAO-A preferentially metabolizes neurotransmitters like serotonin (B10506) and norepinephrine (B1679862), while MAO-B primarily metabolizes phenylethylamine and benzylamine, and also plays a role in dopamine (B1211576) metabolism. nih.govkhanacademy.org Given this compound's nonselective inhibition, kinetic studies with both purified MAO-A and MAO-B are essential to understand its inhibitory profile against each isoform. nih.gov The irreversible nature of this compound's inhibition implies that it forms a stable complex with the enzyme, effectively reducing the concentration of active enzyme. wikipedia.org
Data from enzyme kinetic studies can be analyzed using methods like Lineweaver-Burk plots to visually represent the type of inhibition and determine kinetic parameters. khanacademy.org
Cell-Based Assays for Cellular Pathway Modulation
Cell-based assays are invaluable for investigating how this compound modulates cellular pathways in a more physiologically relevant context compared to enzyme-only studies. sigmaaldrich.comprecisionformedicine.com These assays can assess a range of cellular responses, including neurotransmitter levels, signal transduction cascades, and gene expression changes. precisionformedicine.com Given this compound's activity on MAOs, cell-based assays using neuronal or neuroendocrine cell lines are particularly relevant to study its effects on monoamine neurotransmitter metabolism and signaling.
For example, cell-based assays can measure the accumulation of monoamine neurotransmitters within cells upon this compound treatment, reflecting the inhibition of intracellular MAOs. Assays can also investigate downstream effects of altered neurotransmitter levels, such as changes in receptor activation or the modulation of signaling pathways like those involving cAMP or protein kinases.
Furthermore, cell-based assays can be developed to assess the impact of this compound on cellular viability, proliferation, and apoptosis, although the primary focus here is on pathway modulation related to its pharmacological activity. sigmaaldrich.comprecisionformedicine.comthermofisher.com High-content screening approaches, which involve automated microscopy and image analysis, can be employed to simultaneously measure multiple parameters in individual cells, providing a richer dataset on cellular responses to this compound. precisionformedicine.com
Application of Advanced Biological Techniques in this compound Research
Beyond traditional biochemical and cell-based assays, advanced biological techniques offer powerful tools to gain deeper insights into this compound's mechanisms and effects within complex biological systems.
Proteomic and Metabolomic Profiling in Preclinical Models
Proteomic and metabolomic profiling provide comprehensive snapshots of the proteins and metabolites present in a biological sample, respectively. nih.gov Applying these techniques in preclinical models treated with this compound can reveal widespread changes in protein expression levels, post-translational modifications, and metabolite concentrations. nih.gov
Proteomics can help identify protein targets of this compound beyond MAOs, as well as characterize the downstream effects of MAO inhibition on protein networks. For instance, changes in the expression or modification of enzymes involved in neurotransmitter synthesis, transport, or degradation could be detected. nih.gov Techniques like thermal proteome profiling can even help identify direct protein targets of the drug in living cells. nih.gov
Metabolomics can provide insights into how this compound treatment alters metabolic pathways, particularly those related to monoamine metabolism. nih.govkhanacademy.org Measuring the levels of neurotransmitters, their precursors, and their metabolites in tissues or biofluids from treated animals can directly demonstrate the extent and specificity of MAO inhibition in vivo. khanacademy.org Furthermore, metabolomics may uncover unexpected metabolic consequences of this compound exposure.
Targeted Gene Knockdown/Knockout Models for Mechanism Elucidation
Targeted gene knockdown or knockout models are invaluable for confirming the role of specific genes and proteins in the pharmacological effects of this compound. bccampus.ca By selectively reducing or eliminating the expression of a gene encoding a suspected target protein (like MAO-A or MAO-B) in a cellular or animal model, researchers can assess whether the effects of this compound are abrogated or altered. huabio.comnumberanalytics.comcellecta.com
Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to achieve gene knockdown or knockout. bccampus.caresearchgate.net RNAi reduces gene expression by targeting mRNA for degradation, while CRISPR-Cas9 can create targeted mutations to inactivate a gene. huabio.comnumberanalytics.com
Using MAO-A or MAO-B knockout cell lines or genetically modified animals lacking one or both MAO isoforms can definitively establish the contribution of each enzyme to this compound's observed effects. nih.govkhanacademy.org These models can help differentiate between effects directly resulting from MAO inhibition and potential off-target effects of the compound. google.comgoogle.com
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The study of this compound at an advanced level benefits significantly from interdisciplinary approaches integrating chemical biology and medicinal chemistry. metbiocat.euttk.hu Chemical biology utilizes chemical principles and tools to study biological systems, while medicinal chemistry focuses on the design, synthesis, and development of pharmaceutical agents. metbiocat.euttk.hu
In the context of this compound, chemical biology approaches can involve the synthesis of modified this compound analogs or probes to study its interaction with biological targets in situ. metbiocat.eugla.ac.uk This could include the development of fluorescently labeled this compound to visualize its distribution in cells or tissues, or the creation of photoaffinity probes to covalently label its binding partners.
Medicinal chemistry plays a crucial role in designing and synthesizing novel compounds based on the this compound structure. ttk.hu By modifying specific parts of the molecule, researchers can explore structure-activity relationships (SAR) to identify features critical for MAO inhibition and potentially improve selectivity for one MAO isoform over the other. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to developing compounds with enhanced potency, selectivity, and desirable pharmacological properties. ontosight.ai
Integration of Synthetic Chemistry with Mechanistic and Computational Studies
The synthesis of this compound and its analogues often involves complex reaction sequences characteristic of hydrazine (B178648) derivative synthesis colab.wsscience.govabu.edu.ngacs.orgroyalsocietypublishing.org. Modern synthetic strategies are increasingly integrated with mechanistic investigations and computational studies to optimize reaction conditions, predict product outcomes, and understand the fundamental chemical transformations occurring.
Mechanistic studies employ a variety of experimental techniques to probe the step-by-step progression of chemical reactions. For hydrazine compounds, this can involve spectroscopic methods like FTIR and UV-Vis spectroscopy to identify intermediates, or kinetic studies to determine reaction rates and activation energies royalsocietypublishing.orgbiorxiv.orgresearchgate.netscirp.orgeurjchem.com. These experimental findings provide critical data for validating theoretical models.
Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, plays a vital role in complementing experimental synthetic and mechanistic studies science.govabu.edu.ngacs.orguri.edusciencepublishinggroup.comrsc.orgnih.govrsc.orgnih.govresearchgate.netnih.govmdpi.com. These methods allow researchers to model molecular structures, predict reaction pathways, calculate transition states, and determine the energetics of reactions abu.edu.ngsciencepublishinggroup.comrsc.orgrsc.orgnih.govresearchgate.netnih.gov. For instance, DFT calculations have been used to investigate the mechanisms of oxidation reactions involving hydrazines and the decomposition of hydrazine on metal surfaces sciencepublishinggroup.comrsc.orgrsc.orgresearchgate.netnih.gov. Such studies provide insights into the stability and reactivity of the N-N bond and surrounding functional groups, which are central to the chemistry of this compound.
The integration of these approaches allows for a more rational design of synthetic routes and a deeper understanding of why certain reactions proceed as they do. Computational studies can predict molecular properties such as bond dissociation energies, electronic density distribution, and electrostatic potentials, which are invaluable for understanding reactivity and potential interactions mdpi.comresearchgate.netrsc.orgscholarsresearchlibrary.combohrium.com. For example, computational studies have explored the N-N homolytic bond dissociation enthalpies of various hydrazine derivatives to understand their stability rsc.orgscholarsresearchlibrary.com.
This integrated approach facilitates the design of more efficient and selective synthetic methods for this compound and its related compounds, while also providing a fundamental understanding of their chemical behavior.
Development of Novel Research Tools for Hydrazine Compound Analysis
The accurate detection and quantification of hydrazine compounds, including this compound, present analytical challenges due to their polarity, reactivity, and in some cases, low concentration in complex matrices sciencepublishinggroup.comnih.gov. Traditional analytical techniques such as spectrophotometry, gas chromatography (GC), and high-performance liquid chromatography (HPLC) are widely used but often require derivatization to improve detectability and retention biorxiv.orguri.edusciencepublishinggroup.comrsc.orgnih.govcore.ac.uk.
The ongoing development of novel research tools aims to address these limitations, offering enhanced sensitivity, selectivity, and faster analysis times. Electrochemical sensors represent a significant area of advancement in hydrazine analysis rsc.orgresearchgate.netresearchgate.netacs.orgmdpi.comacs.org. These sensors utilize modified electrodes that exhibit high electrocatalytic activity towards the oxidation or reduction of hydrazines, enabling their detection at very low concentrations rsc.orgresearchgate.netacs.orgmdpi.comacs.org. Various nanomaterials, such as palladium nanoparticles, graphene oxide composites, and metal sulfides, are being explored as electrode modifiers to enhance sensor performance rsc.orgresearchgate.netacs.orgmdpi.comacs.org.
Chromatographic methods are also continuously being refined. Techniques like hydrophilic interaction liquid chromatography (HILIC) offer alternatives for the direct analysis of polar compounds like hydrazines without extensive derivatization colab.ws. The coupling of chromatography with mass spectrometry (GC-MS, HPLC-MS/MS) provides high selectivity and sensitivity for the identification and quantification of hydrazines and their derivatives in complex samples colab.wsnih.govcore.ac.uk.
Furthermore, novel fluorescent and colorimetric probes are being developed for the rapid and visual detection of hydrazines eurjchem.combohrium.comresearchgate.net. These probes undergo a detectable change (e.g., fluorescence intensity or color) upon reaction with hydrazine, allowing for quick screening and analysis, sometimes even in situ eurjchem.combohrium.comresearchgate.net.
These novel analytical tools and methodologies are vital for the precise characterization of synthesized this compound, monitoring its presence in research studies, and investigating its metabolic fate or interactions in biological systems. The continuous development in this area facilitates more accurate and efficient research into this compound and other hydrazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
